scutianthraquinone A

説明

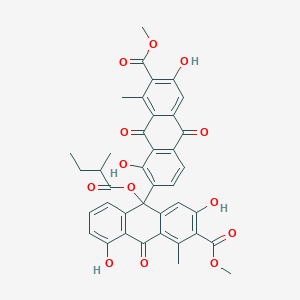

Scutianthraquinone A is a dimeric anthraquinone-anthrone derivative isolated from the bark of Scutia myrtina (Rhamnaceae), a plant traditionally used in Madagascar for medicinal purposes . Its molecular formula is C₃₉H₃₂O₁₃ (exact mass: 708.2166 Da) , and its structure comprises two anthraquinone units linked via C-2 and C-10' positions, with additional substituents including acetyl, rhamnopyranosyl, and dihydroxycinnamoyl groups .

Scutianthraquinone A exhibits weak antiproliferative activity against the A2780 human ovarian cancer cell line (IC₅₀ ~6 μM) and moderate antimalarial activity against chloroquine-resistant Plasmodium falciparum strains Dd2 (IC₅₀ = 1.23 μM) and FCM29 (IC₅₀ = 1.2 μM) . Its bioactivity is attributed to the anthraquinone scaffold, which interacts with molecular targets such as protein farnesyltransferase .

特性

CAS番号 |

1160579-07-6 |

|---|---|

分子式 |

C39H32O13 |

分子量 |

708.7 g/mol |

IUPAC名 |

methyl 7-[2,5-dihydroxy-3-methoxycarbonyl-4-methyl-9-(2-methylbutanoyloxy)-10-oxoanthracen-9-yl]-3,8-dihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylate |

InChI |

InChI=1S/C39H32O13/c1-7-15(2)36(47)52-39(20-9-8-10-23(40)31(20)35(46)27-17(4)29(38(49)51-6)25(42)14-22(27)39)21-12-11-18-30(33(21)44)34(45)26-16(3)28(37(48)50-5)24(41)13-19(26)32(18)43/h8-15,40-42,44H,7H2,1-6H3 |

InChIキー |

LUBCWELSQUOSLN-UHFFFAOYSA-N |

正規SMILES |

CCC(C)C(=O)OC1(C2=C(C(=CC=C2)O)C(=O)C3=C(C(=C(C=C31)O)C(=O)OC)C)C4=C(C5=C(C=C4)C(=O)C6=CC(=C(C(=C6C5=O)C)C(=O)OC)O)O |

製品の起源 |

United States |

準備方法

化学反応の分析

科学研究の応用

スクチアアントラキノン A は、化学、生物学、医学、および産業の分野で、いくつかの科学研究の応用があります。 化学では、ヒドロキシアントラキノンの反応性と性質を研究するためのモデル化合物として使用されます. 生物学および医学では、スクチアアントラキノン A は、ヒト卵巣癌細胞株に対する抗増殖活性を示し、クロロキン耐性マラリア原虫(Plasmodium falciparum)株に対する抗マラリア活性を示すことが示されています. これらの特性により、新しい抗癌剤と抗マラリア薬の開発のための候補となっています. 産業では、スクチアアントラキノン A は、その鮮やかな色と安定性から天然染料として使用できます.

科学的研究の応用

Scutianthraquinone A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the reactivity and properties of hydroxyanthraquinones . In biology and medicine, scutianthraquinone A has been shown to exhibit antiproliferative activity against human ovarian cancer cell lines and antimalarial activity against chloroquine-resistant Plasmodium falciparum strains . These properties make it a potential candidate for the development of new anticancer and antimalarial drugs . In industry, scutianthraquinone A can be used as a natural dye due to its vibrant color and stability .

作用機序

類似化合物との比較

Comparison with Similar Compounds

Scutianthraquinone A belongs to a rare class of anthraquinone oligomers. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Bioactive Comparison of Scutianthraquinone A and Analogues

| Compound | Molecular Formula | Molecular Weight (Da) | Antiproliferative IC₅₀ (A2780, μM) | Antimalarial IC₅₀ (Dd2, μM) | Antimalarial IC₅₀ (FCM29, μM) | Selectivity Ratio (Antimalarial/Antiproliferative) |

|---|---|---|---|---|---|---|

| Scutianthraquinone A | C₃₉H₃₂O₁₃ | 708.18 | ~6 | 1.23 | 1.2 | ~0.2 |

| Scutianthraquinone B | C₃₈H₃₀O₁₃ | 694.17 | >10 | 1.14 | 5.4 | ~0.5 |

| Scutianthraquinone C | C₃₄H₂₄O₁₂ | 624.13 | >10 | 3.14 | 15.4 | ~0.3 |

| Scutianthraquinone D | C₆₁H₅₂O₂₀ | 1092.30 | ~5 | 3.68 | 5.6 | ~0.7 |

| Aloesaponarin I | C₁₅H₁₀O₅ | 270.24 | >50 | 5.58 | >50 | ~0.1 |

Key Findings :

Structural Complexity and Bioactivity: Scutianthraquinone A and B are dimers, while Scutianthraquinone D is a trimer with enhanced antiproliferative activity (IC₅₀ = 5 μM) compared to dimers . This suggests that oligomerization may improve cytotoxicity. Aloesaponarin I, a monomeric anthraquinone, shows negligible activity (IC₅₀ >50 μM), highlighting the importance of dimerization/oligomerization for bioactivity .

Antimalarial Selectivity: Scutianthraquinone A demonstrates broad-spectrum antimalarial potency against both Dd2 and FCM29 strains (IC₅₀ ~1.2 μM), outperforming Scutianthraquinone C (IC₅₀ = 15.4 μM against FCM29) . The selectivity ratio (antimalarial vs.

Substituent Effects: The presence of acetyl and glycosyl groups in Scutianthraquinone A and B enhances solubility and target binding compared to non-acylated derivatives like Aloesaponarin I . Scutianthraquinone C, lacking a methylbutyryl group, shows reduced antimalarial activity, suggesting substituent bulk influences parasite inhibition .

Synthetic anthraquinones (e.g., 2-hydroxyanthraquinone derivatives) often show higher selectivity but lack the structural diversity of natural oligomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。